molecular formula C9H6ClNO B057545 2-Chloro-4-phenyloxazole CAS No. 445470-08-6

2-Chloro-4-phenyloxazole

Cat. No.: B057545
CAS No.: 445470-08-6
M. Wt: 179.6 g/mol
InChI Key: WZZRJXYIRGYIKA-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyloxazole (2-CPO) is an organic compound belonging to the oxazole family. It is a colorless solid with a molecular formula of C8H6ClNO. It is a highly versatile compound, which has found numerous applications in the laboratory and in industrial processes.

Scientific Research Applications

  • Chemical Synthesis and Structural Studies :

    • Amino-acid Conjugates of Hapten : This study involves the synthesis and structural confirmation of amino-acid conjugates of a hapten related to 2-phenyloxazole-4-carboxylic acid, demonstrating its utility in chemical synthesis and structural analysis (Benoiton, Hudecz, & Chen, 2009).
    • Fluorescent Molecular Probes : The synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which incorporate a sulfonyl group at position 4 of the 2-phenyl ring, have been researched for potential biological applications (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Pharmacological and Biomedical Applications :

    • Monoamine Oxidase Inhibition : A series of 2-phenyloxazoles bearing an amide group at position 4 were synthesized and evaluated as potential inhibitors of human recombinant monoamine oxidases, showing good selectivity toward the MAO-B isoform. This suggests potential applications in treating neurological disorders (Di Paolo et al., 2019).
  • Material Science and Chemistry :

    • Synthesis of Functionalized Oxazoles : Research on the synthesis of various 2-phenyl-3,4-substituted oxazoles using 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template has implications for material science and organic chemistry (Misra & Ila, 2010).
    • Corrosion Inhibition : The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic environments has been studied, indicating potential applications in materials protection and engineering (Moretti, Guidi, & Fabris, 2013).
  • Computational and Theoretical Studies :

    • Quantum Mechanical Studies : A study on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with phenyloxazole structures, has been conducted to investigate their potential light-harvesting properties, which could be relevant in designing novel inhibitor molecules and in applications like dye-sensitized solar cells (Mary et al., 2019).

Safety and Hazards

The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that this compound could potentially be explored further in various fields, including medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4-phenyloxazole plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of new chemical entities. It has been utilized in the preparation of arylaminooxazoles, which act as TRPV1 antagonists. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions are primarily mediated through the oxazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated significant activity against microbial pathogens, cancer cells, and inflammatory processes . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to altered cellular functions and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways and cellular functions. For instance, the oxazole ring can interact with enzyme active sites, either blocking substrate access or facilitating catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. The compound is generally stable under ambient conditions, but its activity may change over time due to degradation or interaction with other chemical species . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues or cellular compartments . This distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse biological membranes and interact with intracellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression, while mitochondrial localization may impact cellular energy metabolism.

Properties

IUPAC Name

2-chloro-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJXYIRGYIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-phenyl-1,3-oxazol-2(3H)-one (1.00 g, 62.0 mmol) in phosphorus oxychloride (18 ml) was added pyridine (0.974 ml, 12.0 mmol), and the mixture was stirred at 100° C. for 1 hour and 20 minutes. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give 176 mg (15.7%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.974 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Yield
15.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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